4-Hydroxyquinazolin-7-yl acetate
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Overview
Description
4-Hydroxyquinazolin-7-yl acetate is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyquinazolin-7-yl acetate typically involves the acetylation of 4-hydroxyquinazoline. One common method is the reaction of 4-hydroxyquinazoline with acetic anhydride in the presence of an acidic catalyst . The reaction conditions often include heating the mixture to facilitate the acetylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyquinazolin-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form different hydroquinazoline derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinazolinone and hydroquinazoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Hydroxyquinazolin-7-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Mechanism of Action
The mechanism of action of 4-Hydroxyquinazolin-7-yl acetate involves its interaction with various molecular targets. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with processes like cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar biological activities.
Quinazolinone: A closely related compound with a wide range of biological activities, including antimicrobial and anticancer properties.
Hydroxyquinones: Compounds with hydroxyl groups attached to a quinone moiety, known for their biological activities.
Uniqueness
4-Hydroxyquinazolin-7-yl acetate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its acetate group provides additional reactivity compared to other hydroxylated quinazoline derivatives, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(4-oxo-3H-quinazolin-7-yl) acetate |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)15-7-2-3-8-9(4-7)11-5-12-10(8)14/h2-5H,1H3,(H,11,12,14) |
InChI Key |
KIPDOTOGPSDXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)NC=N2 |
Origin of Product |
United States |
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